molecular formula C9H11Cl2NO B12501129 7-chloro-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

7-chloro-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

Cat. No.: B12501129
M. Wt: 220.09 g/mol
InChI Key: XQERWIHJIUJSHF-UHFFFAOYSA-N
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Description

(S)-7-Chloroisochroman-4-amine hydrochloride is a chemical compound that belongs to the class of isochroman derivatives. It is characterized by the presence of a chlorine atom at the 7th position and an amine group at the 4th position of the isochroman ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Chloroisochroman-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the isochroman ring system.

    Amination: The amine group is introduced at the 4th position through a nucleophilic substitution reaction using ammonia or an amine derivative.

    Resolution: The enantiomeric resolution is performed to obtain the (S)-enantiomer.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-7-Chloroisochroman-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Chloroisochroman-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isochroman-4-one derivatives, while substitution reactions can produce various substituted isochroman derivatives.

Scientific Research Applications

(S)-7-Chloroisochroman-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-7-Chloroisochroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroisochroman-4-amine: Lacks the (S)-configuration and may exhibit different biological activities.

    Isochroman-4-amine: Does not have the chlorine atom at the 7th position, leading to different chemical properties.

    7-Bromoisochroman-4-amine: Similar structure but with a bromine atom instead of chlorine, resulting in different reactivity.

Uniqueness

(S)-7-Chloroisochroman-4-amine hydrochloride is unique due to its specific stereochemistry and the presence of both chlorine and amine functional groups

Biological Activity

7-Chloro-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride (CAS No. 191608-23-8) is a small molecule with a unique chemical structure that has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a benzopyran ring system, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula for this compound is C9H10ClNC_9H_{10}ClN with a molecular weight of approximately 220.09 g/mol. It is characterized by the presence of a chlorine atom at the 7th position and an amine group at the 4th position of the benzopyran structure.

PropertyValue
CAS Number191608-23-8
Molecular FormulaC₉H₁₀ClN
Molecular Weight220.09 g/mol
PurityMin. 95%

Antimicrobial Activity

Research indicates that compounds with similar structures to 7-chloro-3,4-dihydro-1H-2-benzopyran have demonstrated significant antimicrobial properties. For instance, studies have shown that benzopyran derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptotic pathways. A notable study reported that derivatives of benzopyran exhibited cytotoxicity against human cancer cell lines, suggesting that 7-chloro-3,4-dihydro-1H-2-benzopyran could be explored further for anticancer drug development.

Case Studies

  • Inflammation Reduction : A study involving rat models demonstrated that a related compound significantly reduced inflammation and pain in an adjuvant-induced arthritis model, with an effective dose (ED50) of 0.094 mg/kg for blocking edema and arthritis symptoms .
  • Antioxidant Activity : Another investigation highlighted the antioxidant properties of benzopyran derivatives, indicating their potential protective effects against oxidative stress-related diseases.

The biological activity of 7-chloro-3,4-dihydro-1H-2-benzopyran appears to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with cellular receptors, leading to altered signaling pathways that promote apoptosis in cancer cells.

Comparison with Similar Compounds

The uniqueness of 7-chloro-3,4-dihydro-1H-2-benzopyran lies in its chlorine substitution and amine group, which enhance its reactivity and biological activity compared to other benzopyran derivatives.

CompoundStructure CharacteristicsBiological Activity
7-Chloro-3,4-dihydrobenzofuranLacks amine group; different biological effectsModerate antimicrobial activity
7-Chloro-coumarinSimilar structure; known for anticoagulant propertiesAnticancer effects reported

Properties

IUPAC Name

7-chloro-3,4-dihydro-1H-isochromen-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQERWIHJIUJSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CO1)C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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